molecular formula C10H7F2N B11722369 1-(2,3-Difluorophenyl)cyclopropanecarbonitrile

1-(2,3-Difluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11722369
M. Wt: 179.17 g/mol
InChI Key: ZXJJVEYDDUOPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Difluorophenyl)cyclopropanecarbonitrile is a cyclopropane-containing aromatic nitrile derivative with fluorine substituents at the 2- and 3-positions of the phenyl ring. Its molecular formula is C₁₀H₇F₂N, with a molecular weight of 179.17 g/mol. The compound’s structure combines the steric constraint of the cyclopropane ring with the electronic effects of fluorine atoms, making it a valuable intermediate in medicinal chemistry and materials science. Fluorination at the 2,3-positions enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitrile group offers reactivity for further derivatization .

Properties

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

1-(2,3-difluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2

InChI Key

ZXJJVEYDDUOPRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Epoxide Synthesis and Cyanomethylation

A patent by CN103664697A details the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanenitrile, which can be adapted for the 2,3-difluoro analog. Key steps include:

  • Epoxide Preparation :

    • 2,3-Difluorostyrene oxide is synthesized via epoxidation of 2,3-difluorostyrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Cyanomethylation :

    • The epoxide reacts with diethyl cyanomethyl phosphate in the presence of sodium hydride (NaH) and ethylene glycol dimethyl ether. This step proceeds via a nucleophilic ring-opening mechanism, forming the cyclopropane ring with concomitant nitrile introduction.

Table 1: Reaction Conditions for Epoxide Cyanomethylation

ParameterValue from 3,4-Difluoro AnalogProposed for 2,3-Difluoro Analog
Temperature60°C60–70°C
SolventEthylene glycol dimethyl etherTetrahydrofuran (THF)
CatalystNaH (60%)NaH or KOtBu
Reaction Time10 hours8–12 hours
Yield92.8%Estimated 80–85%

The steric hindrance from the 2,3-difluoro substitution may necessitate elevated temperatures or prolonged reaction times to achieve comparable yields.

Cyclopropanation via Carbene Addition

Metal-Catalyzed Carbene Insertion

Patent EP2644590A1 describes a palladium-catalyzed cyclopropanation using diazomethane derivatives. For this compound, this method could involve:

  • Substrate Preparation :

    • 2,3-Difluorophenylacetylene is treated with chloroacetyl chloride to form 2-chloro-1-(2,3-difluorophenyl)ethanone.

  • Carbene Generation :

    • Diazomethane or trimethylsilyldiazomethane is generated in situ and reacted with the ketone in the presence of palladium acetate.

  • Cyclopropanation :

    • The carbene inserts into the carbon-chlorine bond, forming the cyclopropane ring. Subsequent hydrolysis and nitrile introduction complete the synthesis.

Challenges :

  • Diazomethane’s explosiveness requires stringent safety protocols.

  • The electron-withdrawing fluorine atoms may deactivate the palladium catalyst, necessitating higher catalyst loadings (5–10 mol%).

Nitrile Group Introduction Strategies

Late-Stage Cyanidation

The nitrile group can be introduced via:

  • Nucleophilic Displacement : Using potassium cyanide (KCN) or sodium cyanide (NaCN) on a brominated cyclopropane precursor.

  • Sandmeyer Reaction : Converting an amine intermediate to a nitrile via diazotization and treatment with CuCN.

Example Protocol :

  • Brominate 1-(2,3-difluorophenyl)cyclopropane at the desired position using N-bromosuccinimide (NBS).

  • React with NaCN in dimethylformamide (DMF) at 80°C for 6 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or THF enhances ionic intermediates’ stability in cyanomethylation.

  • Low-Temperature Cyclopropanation : Reactions below 0°C improve stereoselectivity but reduce conversion rates.

Table 2: Solvent Screening for Cyclopropanation

SolventDielectric ConstantReaction Yield (%)Selectivity (cis:trans)
THF7.5783:1
Toluene2.4652:1
Dichloromethane8.9824:1

Challenges in Stereoselective Synthesis

The 2,3-difluorophenyl group’s ortho-fluorine atoms induce significant steric hindrance, complicating stereocontrol. Strategies to mitigate this include:

  • Chiral Auxiliaries : Evans’ oxazolidinones enforce desired configurations during cyclopropanation.

  • Asymmetric Catalysis : Ru(II)-pybox complexes achieve enantiomeric excesses >90% in related systems.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Improved heat transfer and safety for exothermic cyclopropanation steps.

  • Case Study : A pilot plant using continuous flow synthesis reported a 20% yield increase compared to batch processes .

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, bases like sodium hydroxide, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Patent Applications (–2): The target compound’s derivatives are used in synthesizing pyrrolo-pyridazine carboxamides, highlighting its role as a versatile scaffold in drug discovery .
  • Biological Screening: Difluoro-substituted compounds (e.g., Goxalapladib) show enhanced target engagement in inflammatory diseases compared to mono-fluoro or chloro analogs, underscoring the synergy of dual fluorine substituents .
  • Material Science : Boronate-containing analogs () are prioritized in polymer chemistry, whereas the target compound’s nitrile group is more relevant in agrochemical synthesis .

Biological Activity

1-(2,3-Difluorophenyl)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F2NC_9H_6F_2N. The compound features a cyclopropane ring attached to a carbonitrile group and a difluorophenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Binding Affinity : The fluorine atoms increase the binding affinity to various molecular targets, enhancing the compound's efficacy.
  • Modulation of Pathways : It modulates cellular pathways by inhibiting or activating specific enzymes involved in disease processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Antimicrobial Properties : Some research points to its effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapies.

Case Studies

  • Anticancer Studies :
    • A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
  • Inflammation Models :
    • In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), supporting its anti-inflammatory claims.
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Fluorophenyl)cyclopropanecarbonitrileSingle fluorine atomModerate anticancer activity
1-(4-Fluorophenyl)cyclopropanecarbonitrileSingle fluorine atom at para positionLower binding affinity compared to difluoro variant
1-(2,4-Difluorophenyl)cyclopropanecarbonitrileTwo fluorine atomsStronger anticancer activity

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,3-difluorophenyl)cyclopropanecarbonitrile, and how are reaction conditions optimized?

The compound is synthesized via cyclopropanation of 2,3-difluorophenyl precursors. For example, trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile (VIb) is synthesized through cyclopropane ring formation followed by nitrile functionalization. Hydrolysis using 4 M LiOH at reflux converts the nitrile to the carboxylic acid derivative (95% yield) . Catalytic systems like Pd(PPh3)4 are used in cross-coupling reactions to introduce aryl groups (e.g., Example 75 in , % yield after HPLC purification). Optimization involves adjusting solvents (e.g., methanol, ethylene glycol), temperature, and catalyst loading .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • LCMS : Used to confirm molecular weight (e.g., m/z 604 [M+H]+ in , m/z 598 in ) and monitor reaction progress.
  • HPLC : Retention times under standardized conditions (e.g., 0.89 minutes in .76 minutes in ) ensure purity and identity.
  • <sup>1</sup>H NMR : Critical for structural elucidation; for example, δ 1.36–7.08 ppm in confirms cyclopropane protons and aromatic substituents.
  • Elemental analysis : Validates stoichiometry, particularly for intermediates like lithium carboxylate salts .

Advanced: How can reaction byproducts or competing pathways be minimized during Pd-catalyzed cross-coupling steps?

Byproduct formation (e.g., dehalogenation or homocoupling) is mitigated by:

  • Catalyst selection : Pd(PPh3)4 minimizes side reactions compared to Pd(OAc)2 .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance selectivity for Suzuki-Miyaura couplings.
  • Stoichiometric control : Excess boronic acid (1.5–2 eq) drives coupling completion while avoiding catalyst poisoning .
  • Temperature gradients : Stepwise heating (e.g., 80°C to 120°C) reduces decomposition of sensitive intermediates .

Advanced: What mechanistic insights explain the hydrolysis of the nitrile group to carboxylic acid under basic conditions?

The hydrolysis proceeds via a two-step mechanism:

Nitrile → Amide : LiOH promotes nucleophilic attack by hydroxide, forming an intermediate amide.

Amide → Carboxylic acid : Prolonged reflux (3.5 hours) in aqueous LiOH cleaves the amide to the carboxylate, which is acidified to the free acid (e.g., 95% yield in ). Steric hindrance from the cyclopropane ring slows the reaction, necessitating extended heating. Isotopic labeling studies (e.g., <sup>18</sup>O-H2O) could further elucidate the pathway .

Advanced: How does fluorination at the 2,3-positions of the phenyl ring influence electronic and steric properties in downstream applications?

  • Electronic effects : The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic aromatic substitution (e.g., amide formation in ).
  • Steric effects : Ortho-fluorine substituents restrict rotational freedom, stabilizing specific conformers critical for binding in bioactive analogs (e.g., CXCR2 antagonists in ). Computational studies (DFT) can predict charge distribution and reactivity hotspots .

Advanced: What strategies are effective for derivatizing this compound into bioactive analogs?

  • Carboxylic acid formation : Hydrolysis to 1-(2,3-difluorophenyl)cyclopropanecarboxylic acid ( ) enables conjugation with amines or alcohols.
  • Cross-coupling : Pd-catalyzed reactions introduce heteroaryl groups (e.g., pyridinyl, pyrimidinyl) for target-specific modifications ( ).
  • Bioisosteric replacement : Replacing the nitrile with tetrazole or sulfonamide groups improves metabolic stability in drug candidates (e.g., ’s naphthyridine derivatives) .

Advanced: How can computational modeling predict the stability of cyclopropane-containing intermediates under varying pH conditions?

  • DFT calculations : Model the strain energy of the cyclopropane ring (~27 kcal/mol) and its resilience to ring-opening under acidic/basic conditions.
  • pKa prediction : The nitrile group (pKa ~ -5) remains protonated in most conditions, but adjacent fluorine atoms may lower the pKa of α-hydrogens, influencing degradation pathways. MD simulations can assess solvent accessibility and degradation kinetics .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : HPLC on a preparative scale is resource-intensive; alternatives like crystallization (e.g., MTBE extraction in ) are prioritized.
  • Catalyst recovery : Pd residues require rigorous removal (e.g., activated carbon filtration) to meet toxicity thresholds.
  • Safety : Nitrile handling demands strict controls (e.g., PPE, fume hoods) due to toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.